molecular formula C5H10ClN3S B3418745 2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride CAS No. 128608-50-4

2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride

Cat. No. B3418745
M. Wt: 179.67 g/mol
InChI Key: FMKWFIFHNPWDLE-UHFFFAOYSA-N
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Description

2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride is a research chemical . It has a molecular weight of 179.67 and its IUPAC name is 2-hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride is 1S/C5H9N3S.ClH/c1-3-4(2)9-5(7-3)8-6;/h6H2,1-2H3,(H,7,8);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride is a solid substance at room temperature . It has a melting point of 169-171 degrees Celsius .

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole and its derivatives, including 2-hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride, have seen extensive research due to their potential in medicinal chemistry. Thiazole rings serve as core structures in compounds with a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. A substantial body of patented and literature research from 2008 to 2012 demonstrates the therapeutic applications of various thiazole derivatives, highlighting their potential in developing new medications with fewer side effects (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives, often synthesized using thiazole compounds as intermediates or components, have a significant role in creating biologically active molecules. These compounds are utilized in medicinal chemistry for their anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others. The synthesis techniques of pyrazole appended heterocyclic skeletons highlight the versatility of thiazole derivatives in contributing to the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Antibacterial Activity

Thiazole derivatives, including those incorporating hydrazino groups, are explored for their antibacterial activity. The unique chemical structure of thiazoles makes them suitable for developing new antibiotics to combat various bacterial infections. This research avenue is critical, given the rising resistance to existing antibacterial agents, underscoring the need for novel drugs (Mohanty et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.ClH/c1-3-4(2)9-5(7-3)8-6;/h6H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKWFIFHNPWDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673818
Record name 2-Hydrazinyl-4,5-dimethyl-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride

CAS RN

124285-37-6, 128608-50-4
Record name 2-Hydrazinyl-4,5-dimethyl-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinyl-4,5-dimethyl-1,3-thiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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